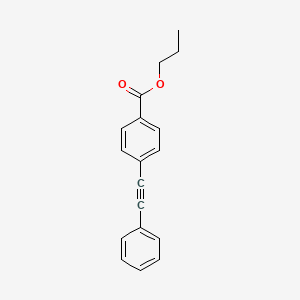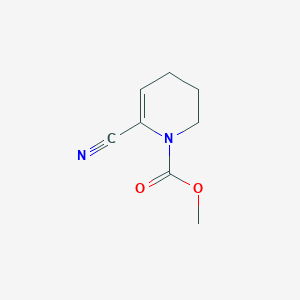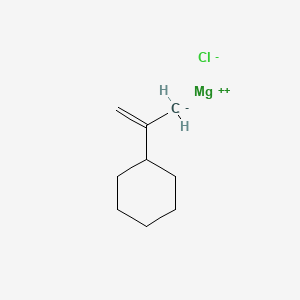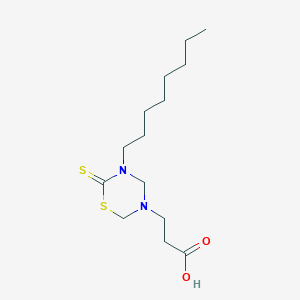
2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- is a complex organic compound belonging to the thiadiazine family Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thioamide with a hydrazine derivative, followed by cyclization to form the thiadiazine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- include other thiadiazine derivatives, such as:
- 2H-1,3,5-Thiadiazine-3(4H)-carboxylic acid
- 2H-1,3,5-Thiadiazine-3(4H)-acetic acid
- 2H-1,3,5-Thiadiazine-3(4H)-butanoic acid
Uniqueness
The uniqueness of 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- lies in its specific structure, which includes an octyl group and a thioxo group. These structural features may impart unique chemical properties and biological activities, distinguishing it from other thiadiazine derivatives.
Properties
CAS No. |
662167-04-6 |
|---|---|
Molecular Formula |
C14H26N2O2S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3-(5-octyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)propanoic acid |
InChI |
InChI=1S/C14H26N2O2S2/c1-2-3-4-5-6-7-9-16-11-15(10-8-13(17)18)12-20-14(16)19/h2-12H2,1H3,(H,17,18) |
InChI Key |
XLCZYXCFZQOXAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1CN(CSC1=S)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


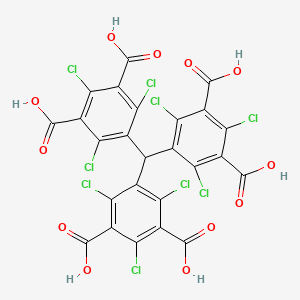

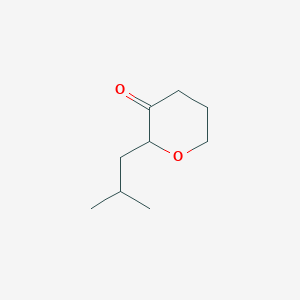
![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)
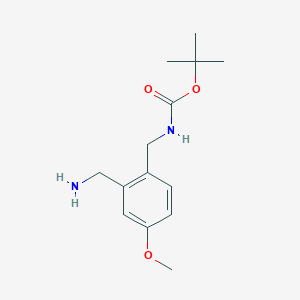

![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
